molecular formula C15H23N6O5S+ B158380 S-adenosyl-L-methionine CAS No. 139517-02-5

S-adenosyl-L-methionine

Cat. No.: B158380
CAS No.: 139517-02-5
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosyl-L-methionine, commonly known as this compound, is a naturally occurring compound that plays a crucial role in various biological processes. It is a key methyl donor in transmethylation reactions, which are essential for the methylation of DNA, RNA, proteins, and other molecules. This compound is synthesized from L-methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-adenosyl-L-methionine is synthesized from L-methionine and ATP through the action of methionine adenosyltransferase. The reaction involves the transfer of the adenosyl group from ATP to the sulfur atom of L-methionine, forming this compound . The reaction can be represented as follows:

ATP+L-methionineThis compound+diphosphate+phosphate\text{ATP} + \text{L-methionine} \rightarrow \text{this compound} + \text{diphosphate} + \text{phosphate} ATP+L-methionine→this compound+diphosphate+phosphate

Industrial Production Methods

In industrial settings, this compound is produced using microbial fermentation processes. Specific strains of bacteria or yeast that express high levels of methionine adenosyltransferase are cultured in bioreactors. The fermentation broth is then processed to extract and purify this compound .

Chemical Reactions Analysis

Types of Reactions

S-adenosyl-L-methionine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include methyltransferases, ATP, and L-methionine. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products Formed

The major products formed from this compound reactions include methylated substrates, S-adenosyl-L-homocysteine, homocysteine, and polyamines .

Scientific Research Applications

Properties

CAS No.

139517-02-5

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

boiling_point

78°C

29908-03-0
485-80-3

physical_description

Solid

Pictograms

Irritant

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-adenosyl-L-methionine
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S-adenosyl-L-methionine
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S-adenosyl-L-methionine
Reactant of Route 4
S-adenosyl-L-methionine
Reactant of Route 5
S-adenosyl-L-methionine
Reactant of Route 6
S-adenosyl-L-methionine

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